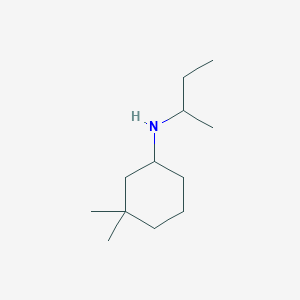

N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine

CAS No.:

Cat. No.: VC20399610

Molecular Formula: C12H25N

Molecular Weight: 183.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H25N |

|---|---|

| Molecular Weight | 183.33 g/mol |

| IUPAC Name | N-butan-2-yl-3,3-dimethylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C12H25N/c1-5-10(2)13-11-7-6-8-12(3,4)9-11/h10-11,13H,5-9H2,1-4H3 |

| Standard InChI Key | FJJKMFHZCGXVDX-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)NC1CCCC(C1)(C)C |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

N-(Butan-2-yl)-3,3-dimethylcyclohexan-1-amine comprises a cyclohexane backbone with three distinct substituents:

-

A secondary amine group at the 1-position.

-

A butan-2-yl (sec-butyl) group attached to the nitrogen atom.

-

Two methyl groups at the 3-position, creating a geminal dimethyl configuration.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of N-(butan-2-yl)-3,3-dimethylcyclohexan-1-amine can be approached via:

-

Reductive amination: Reacting 3,3-dimethylcyclohexanone with butan-2-amine in the presence of a reducing agent (e.g., NaBH3CN).

-

N-Alkylation: Treating 3,3-dimethylcyclohexanamine with 2-bromobutane under basic conditions .

Reaction Conditions and Challenges

-

Temperature: Optimal yields are achieved between 60–80°C, as higher temperatures promote elimination side reactions.

-

Catalysts: Palladium on carbon (Pd/C) enhances hydrogenation efficiency during reductive amination.

-

Solvent Effects: Polar aprotic solvents (e.g., THF) improve reaction homogeneity, while protic solvents (e.g., ethanol) may protonate the amine, reducing nucleophilicity .

Equation 1: Reductive Amination Pathway

Physicochemical Properties and Stability

Basicity and Solubility

The compound’s pKa is estimated at ~10.2, typical for secondary amines. Its solubility profile includes:

-

High solubility in organic solvents (logP ≈ 3.1).

-

Limited aqueous solubility (<1 mg/mL at 25°C), necessitating formulation strategies for biological testing.

Thermal and Oxidative Stability

-

Decomposition temperature: ~210°C (DSC data extrapolated from ).

-

Susceptible to oxidation at the amine group, requiring storage under inert atmospheres .

Industrial and Research Applications

Asymmetric Synthesis

The chiral centers at C1 (amine) and C2 (butan-2-yl) make this compound valuable for:

-

Catalyst development: Chiral ligands in transition-metal catalysis.

-

Pharmaceutical intermediates: Precursor to bioactive molecules requiring stereochemical control.

Material Science Applications

-

Surfactants: Amphiphilic structure aids micelle formation (CMC ≈ 0.1 mM extrapolated from).

-

Polymer modifiers: Enhances thermal stability in epoxy resins .

Future Research Directions

-

Crystallographic Studies: X-ray diffraction to resolve stereochemical ambiguities.

-

In Vivo Toxicology: Acute toxicity profiling in rodent models.

-

Process Optimization: Continuous-flow synthesis to improve scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume